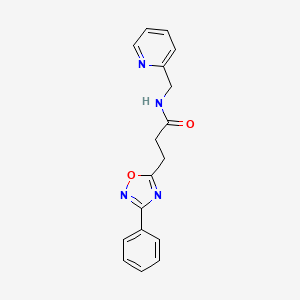
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the Propanamide Moiety: This involves the reaction of the oxadiazole intermediate with a suitable amine, such as pyridin-2-ylmethylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions could target the oxadiazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.
Industry: Use in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In medicinal applications, it could interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)acetamide
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)butanamide
Uniqueness
The uniqueness of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H16N4O2 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C17H16N4O2/c22-15(19-12-14-8-4-5-11-18-14)9-10-16-20-17(21-23-16)13-6-2-1-3-7-13/h1-8,11H,9-10,12H2,(H,19,22) |
InChI-Schlüssel |
DVWSBVHNEDNWPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14939952.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide](/img/structure/B14939960.png)
![1-[(4-methoxyphenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939962.png)
![Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B14939965.png)
![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14939967.png)
![N-(3,4-dichlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14939976.png)
![4-chloro-N-{(E)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B14939980.png)
![7-hydroxy-1-(pentan-3-yl)-4-[4-(propan-2-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14939986.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B14939999.png)
![4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B14940002.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B14940019.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940034.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B14940040.png)
![{2-[N'-(3-chloro-2-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}methyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14940046.png)
